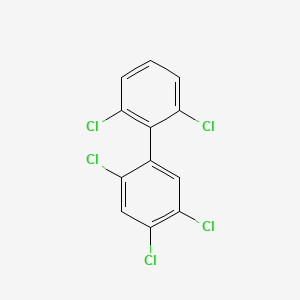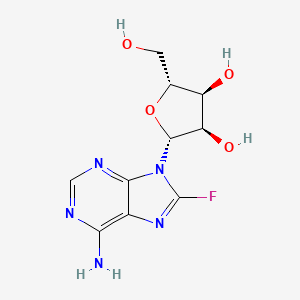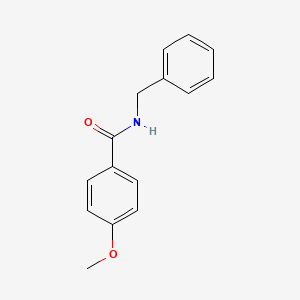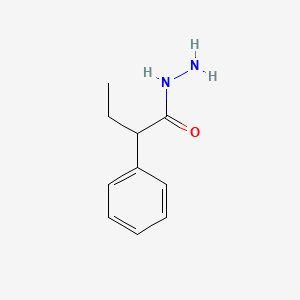
2,2',4,5,6'-ペンタクロロビフェニル
説明
2,2',4,5,6'-Pentachlorobiphenyl (PCB) is a type of halogenated biphenyl that is used in various industrial and commercial applications. It is classified as a persistent organic pollutant (POP) due to its ability to accumulate in the environment and its potential to cause harm to human health and the environment. PCBs are known to be toxic to both humans and animals, and are linked to a variety of health conditions, including cancer, reproductive disorders, and endocrine disruption.
科学的研究の応用
エナンチオ選択的酸化研究
PCB 95は、ヒトシトクロムP450モノオキシゲナーゼによるエナンチオ選択的酸化を研究するために使用されてきました。この研究は、PCB 95のようなキラルな環境汚染物質が人体内でどのように代謝されるかを理解するために不可欠です。 CYP2A6はaS-PCB 95エナンチオマーを選択的に酸化することが判明しています .
発達神経毒性研究
この化合物は、発達神経毒性研究において重要な役割を果たしています。ゼブラフィッシュ幼生を用いた研究では、PCB 95が脳サイズの用量依存的な減少と脳細胞死の増加を引き起こすことが示されています。 これは、PCB 95の環境への存在とその発達中の脳への潜在的な影響に関連するリスクを強調しています .
環境キラリティと蓄積
PCB 95に関する研究には、その軸キラリティとそのエナンチオマーが人体内にエナンチオ選択的にどのように蓄積されるかの調査が含まれます。 この選択的蓄積の背後にあるメカニズムを理解することは、キラルな汚染物質の環境および健康への影響についての洞察を提供することができます .
分析化学技術
PCB 95は、分析化学技術の開発と改良に使用されています。例えば、環境試料中のキラルPCBのエナンチオマー画分を決定する方法は、PCB 95を基準化合物として使用しています。 これは、そのような化合物のアトロプ選択的分解または変換を評価するのに役立ちます .
代謝物の同定
研究では、PCB 95の新しい水酸化代謝物が同定されており、これは生物体におけるPCBの生体変換経路を理解するために重要です。 この研究は、より良い環境リスク評価と修復戦略につながる可能性があります .
作用機序
Target of Action
2,2’,4,5,6’-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that the compound regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 .
Pharmacokinetics
It is known that pcbs, in general, are highly lipophilic compounds, which allows them to cross the blood-brain barrier and enter the brain . This property significantly impacts the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl’s action include dose-dependent reduction of brain sizes and increased brain cell death . The compound has been shown to act as a developmental neurotoxicant, targeting the developing brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,4,5,6’-Pentachlorobiphenyl. This persistence can lead to bioaccumulation and cause harmful health effects . Furthermore, the compound’s enantioselective toxic effects suggest that exposure to 2,2’,4,5,6’-Pentachlorobiphenyl may confer risks associated with enantioselective enrichment of the compound in the environment .
生化学分析
Biochemical Properties
2,2’,4,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Cellular Effects
The cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl are diverse and complex. For instance, it has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to 2,2’,4,5,6’-Pentachlorobiphenyl, there was a dose-dependent reduction of brain sizes with increased brain cell death .
Molecular Mechanism
The molecular mechanism of 2,2’,4,5,6’-Pentachlorobiphenyl involves interactions with various biomolecules. For example, it has been shown to inhibit the enzyme DDC, which catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .
Dosage Effects in Animal Models
In animal models, the effects of 2,2’,4,5,6’-Pentachlorobiphenyl can vary with different dosages. For instance, in zebrafish embryos, there was a dose-dependent reduction of brain sizes with increased brain cell death when exposed to 2,2’,4,5,6’-Pentachlorobiphenyl .
Metabolic Pathways
It has been shown that PCBs can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .
Transport and Distribution
It is known that PCBs are lipophilic compounds and can cross the blood-brain barrier and enter the brain .
Subcellular Localization
It is known that PCBs are found in various tissues, including the brain .
特性
IUPAC Name |
1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVXHRLMPBDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867525 | |
| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-06-9 | |
| Record name | PCB 102 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NOS5F84W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















